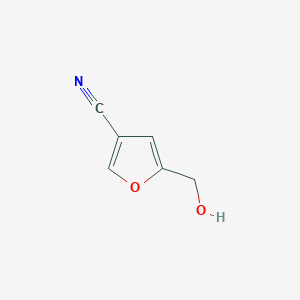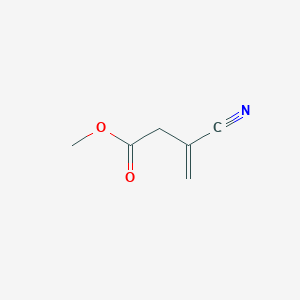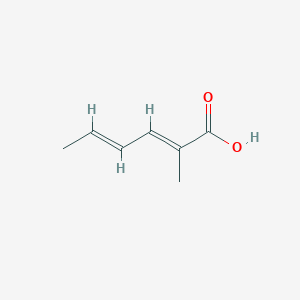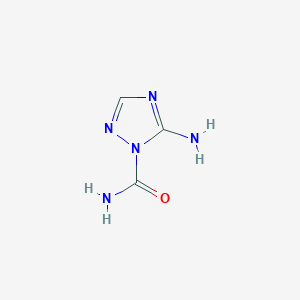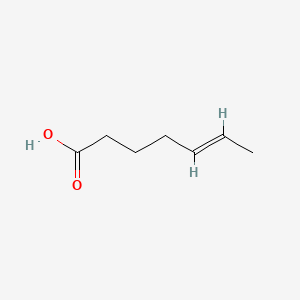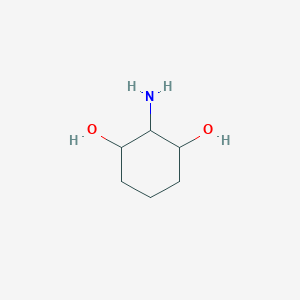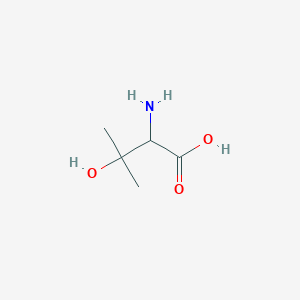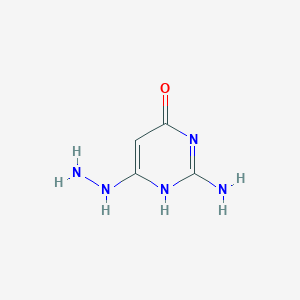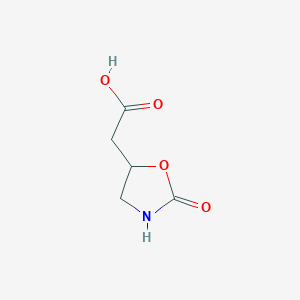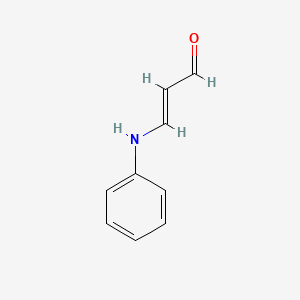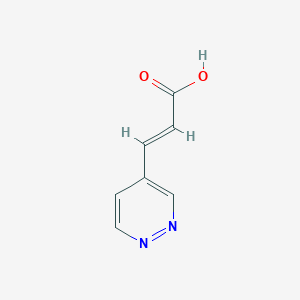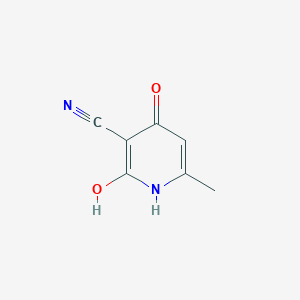
2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered attention due to its distinct chemical structure and reactivity, making it a subject of interest for researchers in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include multi-step organic synthesis, where intermediate compounds are formed and subsequently reacted to produce the final product. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in optimizing the synthesis.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced technologies such as automated synthesis and real-time monitoring of reaction parameters helps in achieving efficient production.
化学反応の分析
Types of Reactions: Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons, resulting in the formation of reduced products.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing and technology.
作用機序
The mechanism of action of compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use, whether in a chemical reaction or a biological system.
類似化合物との比較
Compound A: Shares a similar chemical structure but differs in its reactivity and applications.
Compound B: Has comparable biological activity but distinct physical properties.
Compound C: Used in similar industrial applications but with variations in its synthesis and production methods.
Uniqueness: Compound “2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile” stands out due to its unique combination of chemical properties, reactivity, and potential applications. Its versatility makes it a valuable compound for research and industrial use.
特性
IUPAC Name |
2-hydroxy-6-methyl-4-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C(=C(N1)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
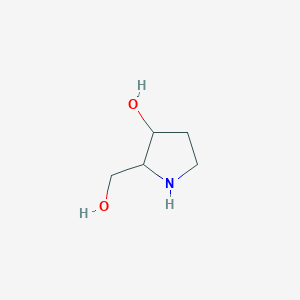

![Bicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B7902178.png)
